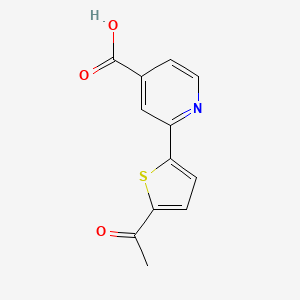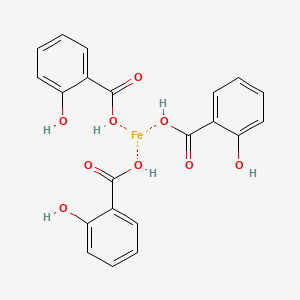
Eisensalicylat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Eisensalicylat can be synthesized by reacting iron(III) chloride with salicylic acid in an aqueous solution. The reaction typically involves dissolving iron(III) chloride in water and then adding salicylic acid to the solution. The mixture is stirred and heated to promote the formation of the iron(III) salicylate complex. The reaction can be represented as follows:
FeCl3+3C7H6O3→Fe(C7H5O3)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled heating, and stirring to ensure the efficient formation of the compound. Purification steps such as filtration and recrystallization may be employed to obtain the pure product.
化学反应分析
Types of Reactions
Eisensalicylat undergoes various chemical reactions, including:
Oxidation: The iron(III) center can participate in redox reactions, potentially being reduced to iron(II) under certain conditions.
Substitution: Ligands in the iron(III) salicylate complex can be substituted by other ligands, leading to the formation of different iron complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ethylenediamine or other chelating agents.
Major Products Formed
Oxidation: Reduction of iron(III) to iron(II) can lead to the formation of iron(II) complexes.
Substitution: Formation of new iron complexes with different ligands.
科学研究应用
Eisensalicylat has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory agent due to the presence of salicylic acid.
Industry: Utilized in various industrial processes, including catalysis and material science.
作用机制
The mechanism of action of Eisensalicylat involves the interaction of the iron(III) center with biological molecules. The iron(III) ion can participate in redox reactions, influencing various biochemical pathways. The salicylate ligands can also contribute to the compound’s anti-inflammatory properties by inhibiting the cyclooxygenase enzymes, similar to the action of salicylic acid.
相似化合物的比较
Similar Compounds
Iron(III) Acetylsalicylate: Similar to Eisensalicylat but with acetylsalicylic acid as the ligand.
Iron(III) Citrate: Another iron(III) complex with citrate as the ligand.
Iron(III) Oxalate: Iron(III) complex with oxalate as the ligand.
Uniqueness
This compound is unique due to the presence of salicylic acid ligands, which impart anti-inflammatory properties. This makes it distinct from other iron(III) complexes that do not possess such properties. Additionally, the coordination chemistry of this compound provides valuable insights into ligand exchange and redox reactions involving iron.
属性
分子式 |
C21H18FeO9 |
|---|---|
分子量 |
470.2 g/mol |
IUPAC 名称 |
2-hydroxybenzoic acid;iron |
InChI |
InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10); |
InChI 键 |
CSVKEZFUXATWSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


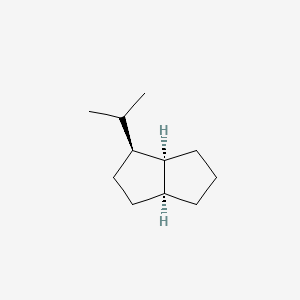
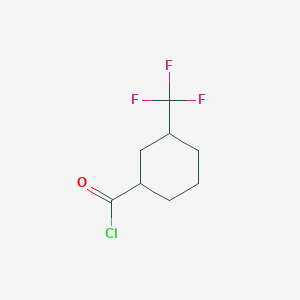
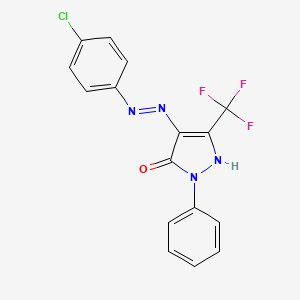
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
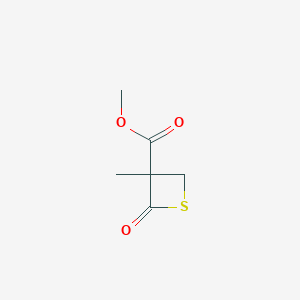
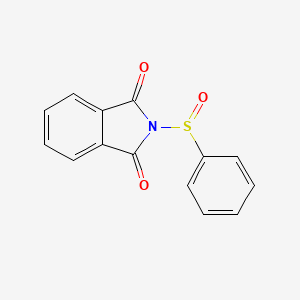
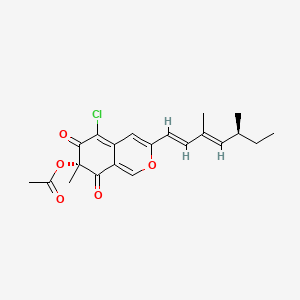
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
![2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B13828334.png)
